
Calpain Inhibitor III
Vue d'ensemble
Description
Calpain Inhibitor III is a chemical compound with the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.33 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to off-white powder or crystalline form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calpain Inhibitor III typically involves the reaction of benzyl chloroformate with (1-oxo-3-phenylpropan-2-yl)amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The compound is stored under inert conditions, typically in a freezer at temperatures below -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Inhibitory Mechanism via Covalent Modification
Calpain Inhibitor III acts as a competitive, reversible inhibitor by forming a covalent thiohemiacetal adduct with the active-site cysteine of calpains. This interaction involves:
-
Aldehyde group reactivity : The C-terminal aldehyde (-CHO) reacts with the thiol group of cysteine (Cys 129 in calpain-3) to form a reversible bond .
-
Structural specificity : The benzyloxycarbonyl (Cbz) and hydrophobic valine-phenylalanine residues enhance binding to the protease’s substrate recognition pocket .
Key Evidence :
-
Crystallographic studies of calpain-3 show inhibitor-bound structures with covalent linkages at the catalytic cleft .
-
In calpain-2, small-molecule inhibitors like MDL 28170 fail to block intramolecular IS1 cleavage but prevent subsequent substrate hydrolysis .
Selectivity Across Calpain Isoforms
This compound inhibits both μ-calpain (calpain-1) and m-calpain (calpain-2) with IC₅₀ values in the nanomolar range . Its interaction with calpain-3 is indirect, as the enzyme’s unique IS1 insertion requires prior autolysis for inhibitor access .
Modulation of Amyloid Precursor Protein (APP) Processing
This compound increases amyloid-β42 (Aβ42) secretion by inhibiting γ-secretase-mediated cleavage of APP carboxyl-terminal fragments (CTFs) :
Concentration (μM) | Effect on CTFs | Aβ42 Secretion | Notes |
---|---|---|---|
5–25 | ↑ CTFs | ↑ Dose-dependent | Non-toxic |
100–250 | ↓ CTFs | ↓ Below detection | Inhibits protein biosynthesis |
Mechanistic Insight :
-
At low doses, calpain inhibition stabilizes CTFs, promoting Aβ42 production.
-
High concentrations disrupt protein synthesis, likely via off-target reactions with ribosomes or translation factors .
Mitochondrial Effects and Oxidative Stress
This compound reduces oxidative stress by modulating mitochondrial electron transport chain (ETC) proteins :
Mitochondrial Protein | Expression Change (Ischemic Tissue) | Functional Impact |
---|---|---|
Pyruvate dehydrogenase | ↑ Dose-dependent | Enhanced glucose oxidation |
SDHA (Complex II) | ↑ | Reduced ROS flux |
SOD1 | ↑ | Antioxidant defense |
Chemical Basis :
-
The inhibitor’s aldehyde group may react with mitochondrial cysteine proteases, altering ETC complex activity .
-
Reduced ROS correlates with diminished calpain-mediated cleavage of pro-apoptotic factors .
Structural Dynamics and Drug Design
The inhibitor’s efficacy is influenced by calpain-3’s IS1 region, which occupies the catalytic cleft until Ca²⁺-dependent autolysis occurs . Structural studies reveal:
-
IS1 displacement : Calpastatin (an endogenous inhibitor) displaces IS1 in calpain-2 hybrids, but small molecules like MDL 28170 require prior IS1 cleavage .
-
Binding site conservation : The active-site geometry of calpain-1/2/3 is highly conserved, enabling cross-reactivity .
Off-Target Interactions
At high concentrations (>100 μM), this compound exhibits nonspecific effects:
-
Protein biosynthesis inhibition : Disrupts translation machinery, reducing APP holoprotein and CTFs .
-
Caspase-3 suppression : Attenuates apoptosis in endothelial cells by blocking calpain-mediated caspase activation .
Comparative Reactivity with Other Inhibitors
Inhibitor | Target Specificity | Mechanism | Covalent Bond |
---|---|---|---|
This compound | Calpain-1/2, γ-secretase | Thiohemiacetal | Reversible |
E-64 | Broad cysteine proteases | Epoxide ring opening | Irreversible |
Leupeptin | Trypsin-like proteases | Aldehyde-cysteine | Reversible |
Implications for Therapeutic Development
Applications De Recherche Scientifique
Neuroprotection
Calpain Inhibitor III has been extensively studied for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI) and neurodegenerative diseases.
- Traumatic Brain Injury : Research has demonstrated that this compound significantly reduces the degradation of α-spectrin, a cytoskeletal protein, in mouse models of TBI. When administered shortly after injury, it was found to decrease α-spectrin degradation by 40% in the hippocampus and 44% in the cortex, indicating its potential to protect neuronal integrity post-injury .
- Neurodegeneration : Studies have shown that this compound can attenuate neuronal cell death induced by excitotoxic agents such as glutamate. It protects against glutamate-induced toxicity by blocking calpain-mediated pathways that lead to apoptosis . Additionally, it has been shown to reduce capsaicin-mediated cell death in dorsal root ganglion cultures .
Cancer Treatment
Calpain inhibitors are being explored as therapeutic agents for cancer cachexia—a syndrome characterized by severe weight loss and muscle wasting associated with cancer.
- Cancer Cachexia : In animal studies, administration of this compound improved muscle mass and metabolic profiles in tumor-bearing mice. It reduced calpain activity and expression of muscle atrophy markers such as MuRF-1 and atrogin-1, suggesting its potential as a treatment to mitigate cachexia-related effects .
Metabolic Disorders
This compound has also been implicated in addressing complications related to diabetes and hyperglycemia.
- Diabetes-Induced Apoptosis : A study indicated that high glucose levels activate calpain pathways leading to cardiomyocyte apoptosis via caspase-3 activation. Treatment with this compound significantly decreased caspase-3 activity and reduced the percentage of apoptotic cells under hyperglycemic conditions . This suggests that this compound may offer protective effects against diabetic cardiomyopathy.
Infectious Diseases
Emerging research suggests that calpain inhibitors may have applications in treating infectious diseases.
- Leishmaniasis : The upregulation of calpain activity has been associated with drug resistance in Leishmania parasites. Calpain inhibitors like MDL-28170 are being considered as potential therapeutic agents to combat this neglected disease by targeting calpain-mediated pathways involved in virulence and resistance .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of Calpain Inhibitor III involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate
- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate
- Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Uniqueness
Calpain Inhibitor III is unique due to its specific molecular structure, which allows it to interact with a wide range of enzymes and proteins. This versatility makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
68474-26-0 |
---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
benzyl N-(1-oxo-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20) |
Clé InChI |
HZDPJHOWPIVWMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.